![molecular formula C18H18N2O4S B1677051 Nvp-qav-680 CAS No. 872365-16-7](/img/structure/B1677051.png)
Nvp-qav-680
Übersicht
Beschreibung
Nvp-qav-680, also known as QAV-680, is a potent and selective antagonist of the CRTh2 receptor . It has been used in trials studying the treatment of Asthma, Allergic Rhinitis, and Seasonal Allergic Rhinitis . It has low nM functional potency for inhibition of CRTh2 driven human eosinophil and Th2 lymphocyte activation in vitro .
Molecular Structure Analysis
The molecular formula of Nvp-qav-680 is C18H18N2O4S . The exact mass is 358.10 and the molecular weight is 358.412 . The InChI Key is YOPFAMROKXHVCQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The chemical formula of Nvp-qav-680 is C18H18N2O4S . The exact mass is 358.10 and the molecular weight is 358.412 . The elemental analysis shows that it contains 60.32% Carbon, 5.06% Hydrogen, 7.82% Nitrogen, 17.86% Oxygen, and 8.95% Sulfur .Wissenschaftliche Forschungsanwendungen
Asthma Treatment
“Nvp-qav-680” has been used in clinical trials for the treatment of Asthma . In a randomized, double-blind, parallel group study, the safety and efficacy of “Nvp-qav-680” were assessed in patients with moderate persistent asthma .
Allergic Rhinitis Treatment
Another significant application of “Nvp-qav-680” is in the treatment of Allergic Rhinitis . A study was conducted to determine the capacity of more frequent dosing of “Nvp-qav-680” to suppress allergic inflammation .
Combined Treatment with Cetirizine
“Nvp-qav-680” has been studied in combination with Cetirizine , a second-generation H1 histamine receptor antagonist . The study aimed to assess possible additive or synergistic anti-allergic effects of the two compound classes .
Immune System Diseases
“Nvp-qav-680” targets the CRTH2 mechanism, which is related to Immune System Diseases . This suggests potential applications in the treatment of various immune system diseases .
Infectious Diseases
The CRTH2 antagonism mechanism of “Nvp-qav-680” also suggests potential applications in the treatment of Infectious Diseases .
Otorhinolaryngologic Diseases
“Nvp-qav-680” could potentially be used in the treatment of Otorhinolaryngologic Diseases , given its efficacy in treating conditions like allergic rhinitis .
Wirkmechanismus
Target of Action
Nvp-qav-680, also known as QAV-680, is a potent and selective antagonist of the CRTh2 receptor . The CRTh2 receptor is a G-protein-coupled receptor that is involved in the recruitment and activation of certain white blood cells, including eosinophils and Th2 lymphocytes .
Mode of Action
Nvp-qav-680 interacts with the CRTh2 receptor, inhibiting its function . This inhibition is achieved by the compound binding to the receptor, preventing it from interacting with its natural ligand, prostaglandin D2 . This results in a decrease in the activation and recruitment of eosinophils and Th2 lymphocytes .
Biochemical Pathways
The primary biochemical pathway affected by Nvp-qav-680 is the prostaglandin D2-CRTh2 pathway . By inhibiting the CRTh2 receptor, Nvp-qav-680 disrupts this pathway, leading to a reduction in the inflammatory response typically mediated by eosinophils and Th2 lymphocytes .
Pharmacokinetics
It is known that the compound exhibits good oral bioavailability in rats
Result of Action
The inhibition of the CRTh2 receptor by Nvp-qav-680 leads to a reduction in the activation and recruitment of eosinophils and Th2 lymphocytes . This can result in a decrease in the inflammatory response, which is beneficial in the treatment of conditions such as asthma and allergic rhinitis .
Eigenschaften
IUPAC Name |
2-[2-methyl-1-[(4-methylsulfonylphenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12-16(10-17(21)22)15-4-3-9-19-18(15)20(12)11-13-5-7-14(8-6-13)25(2,23)24/h3-9H,10-11H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPFAMROKXHVCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)S(=O)(=O)C)N=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nvp-qav-680 | |
CAS RN |
872365-16-7 | |
Record name | NVP-QAV-680 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872365167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QAV-680 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11658 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | QAV-680 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E3D72URPD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.